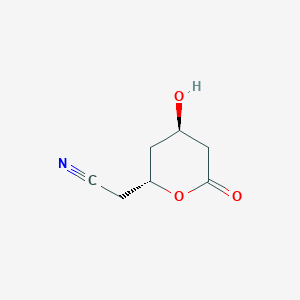
2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI) is a complex organic compound characterized by its unique molecular structure. This compound contains a six-membered pyran ring, a nitrile group, a hydroxyl group, and a ketone group.
Preparation Methods
The synthesis of 2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI) involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI) can be compared with other similar compounds, such as:
2H-Pyran-2-acetonitrile, tetrahydro-5-aminotetrahydro-, hydrochloride (11), (2R,5S)-: This compound has a similar pyran ring structure but differs in the functional groups attached.
2H-Pyran-2-acetonitrile, tetrahydro-5-[2-[(1R)-1-hydroxyethyl]-1H-furo[3,2-b]imidazo[4,5-d]pyridin-1-yl]-, (2R,5S)-:
Properties
CAS No. |
676260-67-6 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]acetonitrile |
InChI |
InChI=1S/C7H9NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1,3-4H2/t5-,6-/m1/s1 |
InChI Key |
NUTZEIABCUGDLR-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)O[C@@H]1CC#N)O |
Canonical SMILES |
C1C(CC(=O)OC1CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
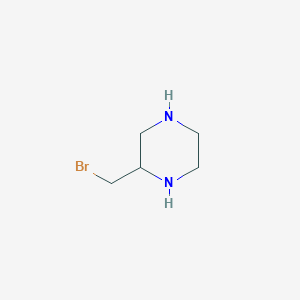
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
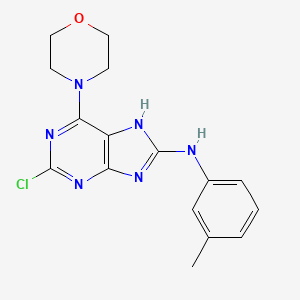
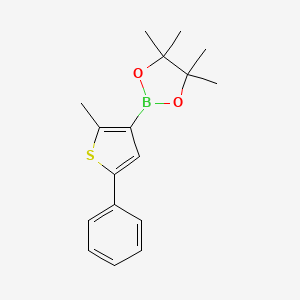
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
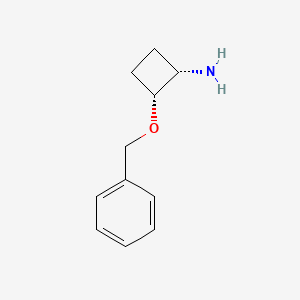

![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
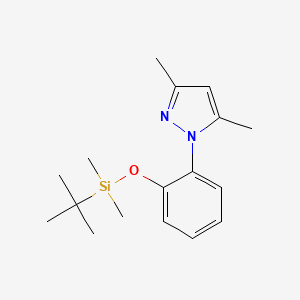
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
